molecular formula C6H10ClN3O2 B1451529 Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1197234-53-9

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B1451529
CAS No.: 1197234-53-9
M. Wt: 191.61 g/mol
InChI Key: SVVOQWQBODJQHQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules . This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .

Properties

IUPAC Name

methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVOQWQBODJQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.